molecular formula C14H26N2O2 B261884 3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide

3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide

Cat. No. B261884
M. Wt: 254.37 g/mol
InChI Key: FRTAZCYORBCISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. It is a potential anticancer drug that has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancers.

Mechanism of Action

3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide selectively targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting RNA polymerase I transcription, 3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide reduces the production of rRNA, which is necessary for the growth and proliferation of cancer cells. This results in the inhibition of cancer cell growth and ultimately, cell death.
Biochemical and Physiological Effects:
3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit cancer cell growth, induce apoptosis (cell death), and reduce tumor size. It has also been shown to have minimal toxicity to normal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide is its selectivity for RNA polymerase I transcription, which makes it a promising anticancer drug. However, one of the limitations of 3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide is its low solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different cancer types.

Future Directions

There are several future directions for research on 3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of interest is the optimization of 3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide dosing and administration to improve its efficacy in vivo. Additionally, further research is needed to understand the mechanism of action of 3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide and its potential for combination therapy with other anticancer drugs.

Synthesis Methods

The synthesis of 3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide involves a series of chemical reactions that start with the reaction of 4-morpholinylacetonitrile with cyclopentylmagnesium bromide to form 4-morpholinylcyclopentyl ketone. The ketone is then reacted with ethyl chloroformate to form 3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide. The final product is purified using column chromatography.

Scientific Research Applications

3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide has been extensively studied for its potential as an anticancer drug. It has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancers. In preclinical studies, 3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide has been shown to inhibit the growth of cancer cells by targeting RNA polymerase I transcription. It has also been shown to be effective in combination with other anticancer drugs.

properties

Product Name

3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

3-cyclopentyl-N-(2-morpholin-4-ylethyl)propanamide

InChI

InChI=1S/C14H26N2O2/c17-14(6-5-13-3-1-2-4-13)15-7-8-16-9-11-18-12-10-16/h13H,1-12H2,(H,15,17)

InChI Key

FRTAZCYORBCISR-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)NCCN2CCOCC2

Canonical SMILES

C1CCC(C1)CCC(=O)NCCN2CCOCC2

Origin of Product

United States

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